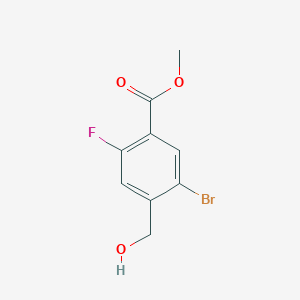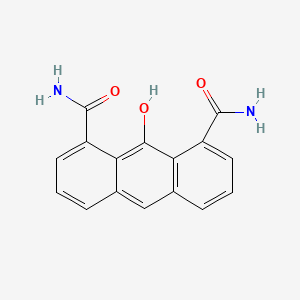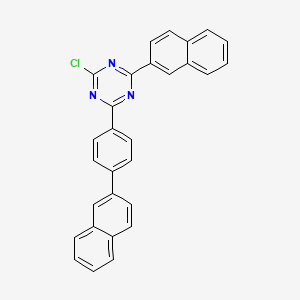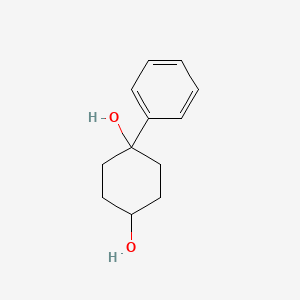
1-Phenylcyclohexane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylcyclohexane-1,4-diol is an organic compound characterized by a cyclohexane ring substituted with a phenyl group and two hydroxyl groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenylcyclohexane-1,4-diol can be synthesized through several methods. One common approach involves the dihydroxylation of 1-phenylcyclohexene using osmium tetroxide (OsO4) in the presence of a co-oxidant such as potassium ferricyanide. The reaction typically occurs in an aqueous medium with tert-butyl alcohol as a co-solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylcyclohexane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-phenylcyclohexanone or 1-phenylcyclohexane-1,4-dione.
Reduction: Formation of 1-phenylcyclohexane.
Substitution: Formation of 1-phenylcyclohexane derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
1-Phenylcyclohexane-1,4-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block for synthesizing complex molecules and as a ligand in asymmetric synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dendrimers.
Wirkmechanismus
The mechanism of action of 1-Phenylcyclohexane-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can engage in π-π interactions, further modulating the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
1-Phenylcyclohexane-1,2-diol: Another diol with hydroxyl groups at the 1 and 2 positions.
1-Phenylcyclohexane-1,3-diol: A diol with hydroxyl groups at the 1 and 3 positions.
1-Phenylcyclohexane-1,4-dione: A diketone with carbonyl groups at the 1 and 4 positions.
Uniqueness: 1-Phenylcyclohexane-1,4-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This configuration allows for unique reactivity patterns and interactions compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H16O2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
1-phenylcyclohexane-1,4-diol |
InChI |
InChI=1S/C12H16O2/c13-11-6-8-12(14,9-7-11)10-4-2-1-3-5-10/h1-5,11,13-14H,6-9H2 |
InChI-Schlüssel |
BFWMKFUGKDKSOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1O)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,3'-Bipyridine]-2'-carbaldehyde](/img/structure/B13133990.png)
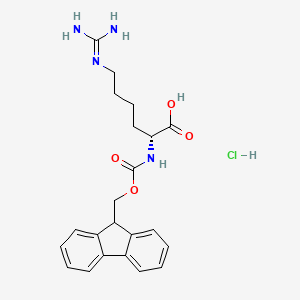
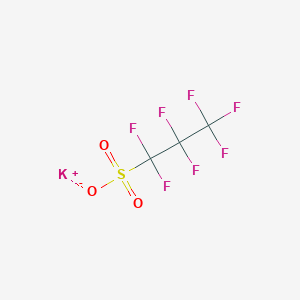
![2-[4-[(E)-[(5R)-5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13134014.png)
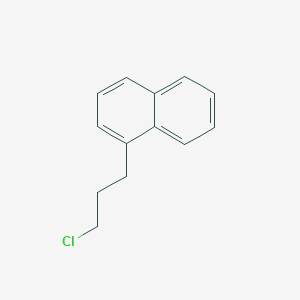

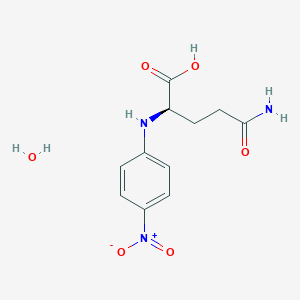
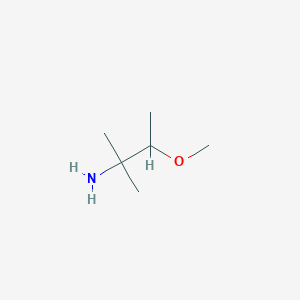

![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)
![1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone](/img/structure/B13134055.png)
